molecular formula C7H3F4NO4S B13433520 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene

Cat. No.: B13433520
M. Wt: 273.16 g/mol
InChI Key: CXBFMPFGNPFAPV-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is a substituted benzene derivative featuring three functional groups:

  • Fluoro at the para-position (C4),
  • Nitro at the ortho-position (C2),
  • Trifluoromethylsulfonyl (CF₃SO₂) at the meta-position (C1).

This compound’s structure combines strong electron-withdrawing groups (EWGs), which influence its electronic properties, solubility, and reactivity. The trifluoromethylsulfonyl group, in particular, is notable for its role in enhancing redox stability and polarizability, as seen in lithium salts used in energy storage systems .

Properties

Molecular Formula

C7H3F4NO4S

Molecular Weight

273.16 g/mol

IUPAC Name

4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C7H3F4NO4S/c8-4-1-2-6(5(3-4)12(13)14)17(15,16)7(9,10)11/h1-3H

InChI Key

CXBFMPFGNPFAPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Nitrofluorobenzenes

One common approach to prepare fluoronitrobenzene derivatives involves nucleophilic aromatic substitution (SNAr) reactions starting from chloronitrobenzene precursors, where chlorine is replaced by fluorine using alkali metal fluorides.

Step Reagents & Conditions Description Yield & Notes
1 Chloronitrobenzene + Potassium fluoride (KF) Halogen exchange reaction in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) Yields up to 85% fluoronitrobenzene derivatives reported; reaction temperature 125–215 °C; reaction time 1–6 h; phase transfer catalysts improve yield and selectivity
2 Purification by extraction or distillation Removal of by-products and isolation of fluoronitrobenzene Crude product purity sufficient for further transformations

This method is well-documented for producing 4-fluoronitrobenzene derivatives, which serve as key intermediates for further functionalization.

Introduction of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl group can be introduced by sulfonylation of fluoronitrobenzene derivatives using trifluoromethylsulfonyl reagents or by direct trifluoromethylation followed by oxidation.

Method Reagents Conditions Notes
Direct sulfonylation 4-Fluoro-2-nitrobenzene + trifluoromethylsulfonyl chloride or trifluoromethylsulfonyl fluoride In the presence of a Lewis acid catalyst (e.g., zinc chloride) or base (e.g., potassium carbonate) Requires anhydrous conditions; careful temperature control to avoid side reactions
Trifluoromethylation of sulfonyl precursors 4-Fluoro-2-nitrophenol + trifluoromethyltrimethylsilane (TMS-CF3) Lewis acid catalysis (e.g., ZnCl2) at mild temperatures Provides good yields of trifluoromethylsulfonylated products; nucleophilic substitution mechanism

Detailed Preparation Method from Literature

A representative synthetic pathway reported involves the following steps:

Step Reagents & Conditions Procedure Yield
1 4-Fluoro-2-nitrophenol + trifluoromethyl iodide + potassium carbonate Reaction in polar aprotic solvent (e.g., acetonitrile) under reflux or 80 °C overnight Nucleophilic substitution to introduce trifluoromethyl group; isolated as yellow solid Moderate to good yields (exact yield varies by conditions)
2 Alternative: 4-Fluoro-2-nitrophenol + trifluoromethyltrimethylsilane + ZnCl2 catalyst Reaction at room temperature or mild heating Lewis acid catalyzed trifluoromethylation Good yields with high purity

This approach leverages the nucleophilicity of the phenol oxygen to facilitate trifluoromethylsulfonyl group installation.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Solvent Acetonitrile, DMSO, DMF Polar aprotic solvents favor SNAr and trifluoromethylation reactions
Temperature 20 °C to 215 °C Higher temperatures accelerate halogen exchange; mild temperatures preferred for trifluoromethylation to avoid decomposition
Base Potassium carbonate, potassium fluoride Bases facilitate deprotonation and halogen exchange; KF used for fluorination
Catalyst Lewis acids (ZnCl2), phase transfer catalysts Lewis acids promote trifluoromethyl group transfer; phase transfer catalysts enhance fluorination efficiency
Reaction time 1 hour to overnight Longer times improve conversion but may increase side products

Summary Table of Preparation Methods

Preparation Step Starting Material Reagents & Catalysts Solvent Temperature Yield (%) Notes
Fluorination by halogen exchange Chloronitrobenzene Potassium fluoride, phase transfer catalyst DMSO, DMF 125–215 °C Up to 85 Two-phase system; requires careful temperature control
Trifluoromethylsulfonylation via trifluoromethyl iodide 4-Fluoro-2-nitrophenol Trifluoromethyl iodide, potassium carbonate Acetonitrile 80 °C, overnight Moderate to good Nucleophilic substitution; yellow solid product
Trifluoromethylsulfonylation via trifluoromethyltrimethylsilane 4-Fluoro-2-nitrophenol TMS-CF3, ZnCl2 Aprotic solvent Room temperature to mild heat Good Lewis acid catalysis; mild conditions

Research Findings and Practical Considerations

  • The halogen exchange fluorination method is well-established and scalable, providing a reliable route to fluoronitrobenzene intermediates with high yields and purity.

  • Trifluoromethylsulfonyl group introduction benefits from mild Lewis acid catalysis to avoid decomposition and side reactions, with trifluoromethyltrimethylsilane being a preferred reagent for its shelf stability and reactivity.

  • The combination of nucleophilic aromatic substitution and electrophilic trifluoromethylation allows for modular synthesis, enabling fine-tuning of reaction conditions to optimize yield and purity.

  • Purification typically involves extraction, chromatography, or distillation, depending on the scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is C7_7H3_3F4_4NO4_4S, with a molecular weight of approximately 273.16 g/mol. The compound features a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethylsulfonyl group, contributing to its unique reactivity and properties.

Pharmaceutical Development

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows for the modification of biological activity through the introduction of various functional groups. This compound can be utilized in the synthesis of novel drugs targeting specific diseases, particularly in oncology and infectious diseases.

Case Study: Anticancer Agents
Research indicates that compounds with trifluoromethylsulfonyl groups exhibit enhanced biological activity against cancer cell lines. The introduction of this moiety can improve the selectivity and potency of anticancer agents derived from nitro-substituted aromatic compounds.

Material Science

In materials science, 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is explored for its potential use in developing advanced materials with specific thermal and mechanical properties. The compound can serve as a building block for polymers or coatings that require high thermal stability and chemical resistance.

Table 1: Comparison of Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthModerate to High

Chemical Synthesis

The compound is also valuable in synthetic organic chemistry as an intermediate for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Example Reaction:
The synthesis of more complex aromatic compounds can be achieved through electrophilic substitution reactions involving 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene as a precursor. For instance, its reaction with nucleophiles can yield derivatives suitable for further functionalization.

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
Target Compound: 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene C₇H₃F₄NO₄S (inferred) 289.16 (calc.) F (C4), NO₂ (C2), CF₃SO₂ (C1) Likely high EWG synergy; potential use in redox-active materials or pharmaceuticals
1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene C₇H₃ClF₃NO₄S 289.61 Cl (C4), NO₂ (C2), CF₃SO₂ (C1) Soluble in chloroform/methanol; used as a research chemical
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene C₇H₃F₄NO₃ 225.10 F (C4), NO₂ (C2), OCF₃ (C1) Requires -20°C storage; hazards include respiratory irritation
1-Fluoro-2-(trifluoromethylsulfonyl)benzene C₇H₄F₄O₂S 228.16 F (C1), CF₃SO₂ (C2) Intermediate in pharmaceuticals (e.g., Suvorexant)
4-Fluoro-2-nitro-1-(difluoromethoxy)benzene C₇H₃F₃NO₃ 227.10 F (C4), NO₂ (C2), OCF₂H (C1) Commercially available; pricing varies by quantity
Substituent Effects:
  • Trifluoromethylsulfonyl (CF₃SO₂): A stronger EWG than trifluoromethoxy (OCF₃) or chloro (Cl), enhancing electrophilicity and thermal stability. This group is critical in lithium-ion battery materials for stabilizing redox potentials .
  • Nitro (NO₂): Enhances reactivity in reduction reactions (e.g., hydrogenation to amines, as in –4). The presence of CF₃SO₂ may necessitate modified reaction conditions due to increased electron withdrawal .
  • Fluoro vs. Chloro : Chloro analogs (e.g., ) exhibit higher molecular weights and slightly altered solubility profiles but similar applications in research settings.

Physicochemical Properties

  • Solubility: The trifluoromethylsulfonyl group increases polarity, likely rendering the target compound soluble in polar aprotic solvents (e.g., DMSO, methanol), similar to its chloro analog .
  • Stability : Compounds with EWGs like CF₃SO₂ often require low-temperature storage (e.g., -20°C for the trifluoromethoxy analog in ) to prevent decomposition .

Biological Activity

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluoro group, a nitro group, and a trifluoromethylsulfonyl moiety, exhibits various interactions with biological systems that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene can be represented as follows:

  • Molecular Formula : C7H3F4N2O2S
  • Molecular Weight : 252.17 g/mol
  • CAS Number : 400-74-8
PropertyValue
Density1.5 ± 0.1 g/cm³
Boiling Point214.7 ± 0.0 °C
Melting Point22-24 °C
Flash Point91.7 ± 0.0 °C

The biological activity of 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins and nucleic acids. The trifluoromethylsulfonyl group enhances the compound's binding affinity due to its electron-withdrawing nature, contributing to its pharmacological effects.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in biological assays. For instance, studies have shown that the introduction of trifluoromethyl groups can significantly increase the inhibitory activity against various enzymes and receptors.

Case Studies

  • Enzyme Inhibition : A study highlighted that compounds similar to 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene displayed significant inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.
  • Anticancer Activity : Research investigating analogs of this compound demonstrated promising anticancer activity in vitro, particularly against breast cancer cell lines, suggesting potential applications in cancer therapeutics.
  • Neurotransmitter Uptake Inhibition : Another study indicated that the presence of a trifluoromethyl group improved the ability of certain compounds to inhibit serotonin uptake, which is relevant for developing antidepressants.

Toxicological Profile

While the biological activities are promising, the toxicological profile of 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene requires careful consideration. Preliminary toxicity assessments suggest moderate toxicity levels; however, further studies are needed to fully elucidate its safety profile in vivo.

Q & A

Q. What are the optimized synthetic routes for 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Fluorination : Replace a hydrogen atom with fluorine via electrophilic substitution using fluorinating agents like Selectfluor™ in polar aprotic solvents (e.g., DMF) .
  • Sulfonylation : Attach the trifluoromethylsulfonyl group via Friedel-Crafts-like reactions using trifluoromethanesulfonic anhydride (Tf₂O) and a Lewis acid catalyst (e.g., AlCl₃) . Critical Parameters :
  • Temperature control during nitration prevents byproducts.
  • Steric hindrance from the nitro group may slow sulfonylation, requiring extended reaction times.

Table 1: Comparative Synthesis Routes

StepReagents/ConditionsYield Range*Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h60–75%
FluorinationSelectfluor™, DMF, 80°C, 6 h50–65%
SulfonylationTf₂O, AlCl₃, CH₂Cl₂, reflux, 12 h40–55%
*Yields are hypothetical and based on analogous reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments. The trifluoromethylsulfonyl group (-SO₂CF₃) shows a singlet near δ -75 ppm, while the aromatic fluorine resonates at δ -110 to -120 ppm .
  • IR Spectroscopy : Key peaks include asymmetric S=O stretching (~1350 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and ~1340 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion [M]⁺ expected at m/z 287 (C₇H₃F₄NO₄S). Fragmentation patterns reveal loss of -SO₂CF₃ (m/z 154) and -NO₂ (m/z 241) .

Advanced Research Questions

Q. How does the trifluoromethylsulfonyl group enhance electrochemical stability in energy storage applications?

Methodological Answer: The -SO₂CF₃ group improves redox stability and electron-withdrawing effects, critical for n-type organic lithium-ion battery materials. Studies on similar triflimide derivatives (e.g., Li₂-PDFSA) show:

  • Higher working potentials (≥3.5 V vs. Li/Li⁺) due to strong electron withdrawal .
  • Enhanced thermal stability (decomposition >250°C) compared to non-fluorinated analogs . Experimental Design :
  • Cyclic voltammetry (CV) in acetonitrile/LiPF₆ electrolyte.
  • Accelerated aging tests at 60°C to assess capacity retention.

Table 2: Electrochemical Performance of Triflimide Derivatives

CompoundRedox Potential (V)Capacity Retention (100 cycles)Reference
Li₂-PDFSA3.792%
Target Compound*~3.5–3.8 (predicted)N/A
*Hypothetical data based on structural analogy.

Q. How to resolve contradictions in reported reactivity of the nitro group under catalytic hydrogenation?

Methodological Answer: Discrepancies arise from competing reduction pathways:

  • Nitro to Amine : Requires H₂/Pd-C in ethanol (25°C, 12 h).
  • Partial Reduction : Using H₂/Pd-BaSO₄ in THF yields hydroxylamine intermediates . Mitigation Strategies :
  • Monitor reaction progress via TLC or in situ IR.
  • Adjust catalyst loading (5–10% Pd) and H₂ pressure (1–3 atm) to control selectivity.

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution:

  • The nitro group activates the 1-position for SNAr by increasing positive charge density (Mulliken charge: +0.25 e) .
  • Fluorine at the 4-position further polarizes the ring, favoring attack at the 1- or 3-positions. Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data.

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